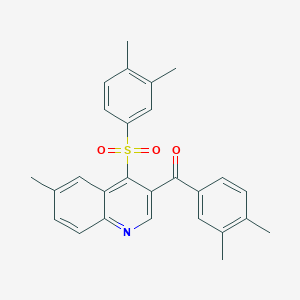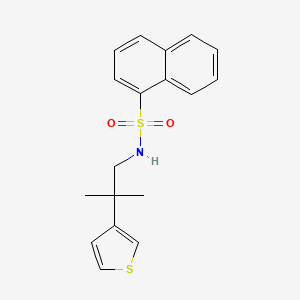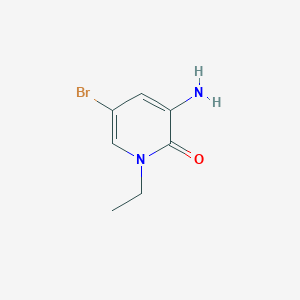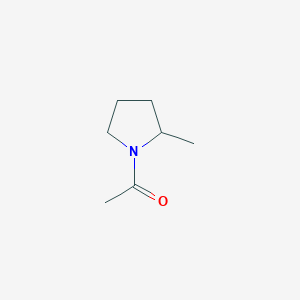![molecular formula C15H13ClN4O2S B2506047 2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid CAS No. 1608340-69-7](/img/structure/B2506047.png)
2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid is a synthetic molecule that appears to be designed for potential use in pharmaceutical or agrochemical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and biological activities, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related pyrazole and thiazole derivatives is well-documented in the provided literature. For instance, the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticides, starts with 2,3-dichloropyridine and involves hydrazinolysis and cyclization, achieving a total yield of 43.1% . Similarly, the synthesis of thiazole derivatives, as seen in the preparation of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, involves cyclization reactions and yields ranging from 70-96% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, single-crystal X-ray diffraction studies . The stereochemistry and electronic properties of such molecules are crucial for their biological activity and interaction with biological targets. The compound of interest likely has a conjugated system due to the presence of an ethenyl linkage, which could affect its electronic properties and reactivity.
Chemical Reactions Analysis
Functionalization reactions of pyrazole derivatives have been explored, such as the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amide . The reactivity of the acid chloride intermediate with amines is a key step in such transformations. The compound may undergo similar reactions, given the presence of a carboxylic acid group, which could be converted into various derivatives for biological evaluations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and pyrazole derivatives, such as acid dissociation constants, are important for their chemical stability and biological activity . The antimicrobial activity of these compounds has been tested, with some showing promising results against bacterial and fungal strains . The lipophilicity, solubility, and stability of the compound would be critical parameters to assess for its potential application as a pharmaceutical or agrochemical agent.
Relevant Case Studies
Although no direct case studies on the compound of interest are provided, the literature suggests that similar thiazole and pyrazole derivatives have been evaluated for their antimicrobial and antithrombotic activities . These studies could serve as a basis for the biological evaluation of the compound , guiding the design of potential activity assays and in vivo studies.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A study highlighted the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful for preparing new N-fused heterocycle products with good to excellent yields, indicating its relevance in synthesizing structurally related compounds (Ghaedi et al., 2015).
Catalysis and Hydrogenation Reactions
Research on (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes has shown that these compounds act as active catalysts for the transfer hydrogenation of ketones. This process can influence the structure, reaction conditions, and identity of ketone substrates in hydrogenation reactions, offering pathways for the functionalization or synthesis of compounds with similar structural motifs (Magubane et al., 2017).
Antimicrobial Activity
The synthesis and antimicrobial activity of new pyridine derivatives, including those with structural similarities to the compound , have been explored. These studies reveal the potential biological applications of such compounds, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011).
Molecular Docking and Biological Evaluations
There is significant interest in the development of heterocyclic compounds for their anticancer and antimicrobial properties. For instance, molecular docking studies of pyrazolyl-pyridines and related compounds have indicated their potential as anticancer agents, with certain derivatives showing high activity against specific cancer cell lines. Such research underscores the importance of these compounds in medicinal chemistry (Abdallah et al., 2017).
Propiedades
IUPAC Name |
2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-8(2)20-14-10(6-18-20)5-9(13(16)19-14)3-4-12-17-7-11(23-12)15(21)22/h3-8H,1-2H3,(H,21,22)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSZGLLFCLPDOR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)C=CC3=NC=C(S3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)/C=C/C3=NC=C(S3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[6-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]ethenyl}-1,3-thiazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


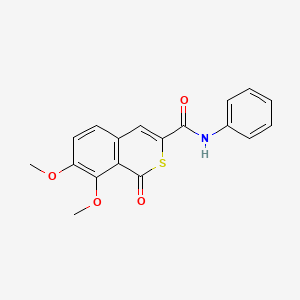
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)
![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)
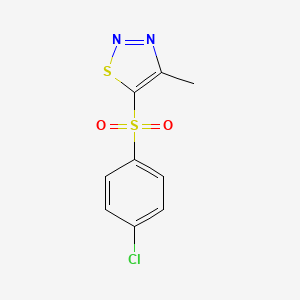
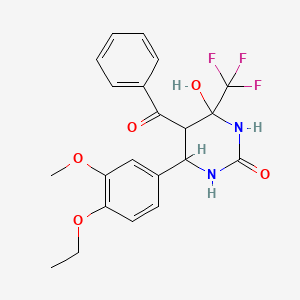


![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)
